![molecular formula C14H24N2O B14265336 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL CAS No. 137449-89-9](/img/structure/B14265336.png)
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL is an organic compound with a complex structure that includes both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of 3-(4-Amino-3-methylphenyl)propionic acid, which is then subjected to a series of reactions to introduce the butan-1-OL moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent quality and yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted amines .
Aplicaciones Científicas De Investigación
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-{[3-(4-Amino-3-methylphenyl)prop
Propiedades
Número CAS |
137449-89-9 |
|---|---|
Fórmula molecular |
C14H24N2O |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
4-[3-(4-amino-3-methylphenyl)propylamino]butan-1-ol |
InChI |
InChI=1S/C14H24N2O/c1-12-11-13(6-7-14(12)15)5-4-9-16-8-2-3-10-17/h6-7,11,16-17H,2-5,8-10,15H2,1H3 |
Clave InChI |
QDPCKSNBNXLHTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCCNCCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
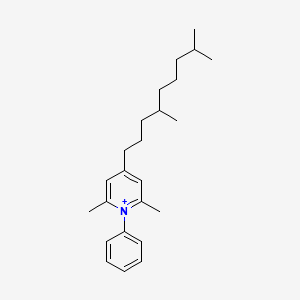
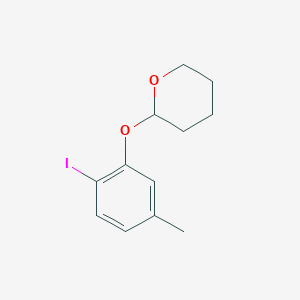
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)

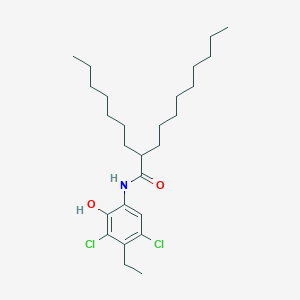


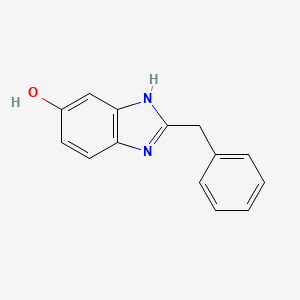

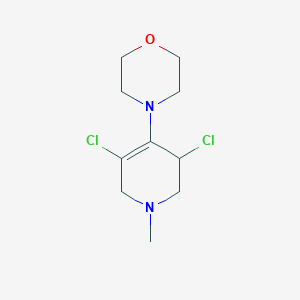
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
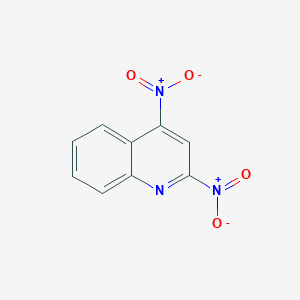
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
